Cas no 544691-57-8 (methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate)

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate structure
544691-57-8 structure
商品名:methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate
CAS番号:544691-57-8
MF:C22H18N2O3S2
メガワット:422.519922733307
CID:5474775

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxylic acid, 4,5-dimethyl-2-[[[2-(2-thienyl)-4-quinolinyl]carbonyl]amino]-, methyl ester
    • methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate
    • インチ: 1S/C22H18N2O3S2/c1-12-13(2)29-21(19(12)22(26)27-3)24-20(25)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11H,1-3H3,(H,24,25)
    • InChIKey: VXHIBQRKWXPVLI-UHFFFAOYSA-N
    • ほほえんだ: C1(NC(C2C3C(N=C(C4SC=CC=4)C=2)=CC=CC=3)=O)SC(C)=C(C)C=1C(OC)=O

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2590-1470-3mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2590-1470-100mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2590-1470-10μmol
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2590-1470-2mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2590-1470-4mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2590-1470-1mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2590-1470-25mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2590-1470-5μmol
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2590-1470-15mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2590-1470-40mg
methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate
544691-57-8 90%+
40mg
$140.0 2023-05-16

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 関連文献

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylateに関する追加情報

Professional Introduction of Methyl 4,5-Dimethyl-2-(Thiophen-2-Yl)Quinoline-4-Amidothiophene-3-Carboxylate (CAS No. 544691-57-8)

The compound Methyl 4,5-Dimethyl-2-(Thiophen-2-Yl)Quinoline-4-Amidothiophene-3-Carboxylate, identified by the CAS number 544691-57-8, is a highly specialized organic compound with a complex structure that combines quinoline and thiophene moieties. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science, pharmacology, and electronics. The integration of the quinoline ring system with the thiophene group introduces intriguing electronic characteristics, making it a subject of interest for researchers exploring advanced materials and bioactive molecules.

The molecular structure of this compound is characterized by a quinoline core, which is further substituted with a thiophene ring at the 2-position. The presence of methyl groups at the 4 and 5 positions of the quinoline ring adds to its structural complexity and potentially enhances its stability. The amidothiophene moiety at the 4-position introduces additional functional groups that can participate in various chemical reactions or interactions. This combination of structural elements makes the compound a versatile building block for designing novel materials with tailored properties.

Recent studies have highlighted the potential of this compound in the development of advanced materials for electronic applications. The quinoline-thiophene hybrid system has been shown to exhibit favorable electronic properties, such as high electron mobility and stability under ambient conditions. These characteristics make it a promising candidate for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Researchers have also explored its application in flexible electronics, where its mechanical flexibility and electronic performance could pave the way for next-generation wearable devices.

In the field of pharmacology, this compound has been investigated for its potential as a bioactive molecule. The presence of sulfur-containing groups, such as thiophene, is known to confer bioactivity in many natural and synthetic compounds. Studies have suggested that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, its ability to interact with biological systems through non-covalent interactions makes it a candidate for drug delivery systems or as a component in therapeutic agents.

The synthesis of Methyl 4,5-Dimethyl-2-(Thiophen-2-Yl)Quinoline-4-Amidothiophene-3-Carboxylate involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have developed efficient synthetic routes that utilize coupling reactions and functional group transformations to assemble the complex structure. These methods not only ensure the scalability of production but also pave the way for further modifications to tailor the compound's properties for specific applications.

From an environmental perspective, this compound's stability and biodegradability are critical factors that need to be considered for its large-scale application. Preliminary studies indicate that it exhibits moderate biodegradability under aerobic conditions, which aligns with current environmental regulations promoting sustainable chemistry practices. However, further research is required to fully understand its environmental impact and develop strategies for minimizing any adverse effects.

In conclusion, Methyl 4,5-Dimethyl-2-(Thiophen-2-Yl)Quinoline-4-Amidothiophene-3-Carboxylate (CAS No. 544691-57-8) represents a cutting-edge material with diverse potential applications across multiple disciplines. Its unique chemical structure endows it with exceptional electronic and biological properties that continue to attract the attention of researchers worldwide. As advancements in synthetic methodologies and material characterization techniques unfold, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic solutions.

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